Teduglutide is a synthetic analogue of the naturally occurring human glucagon-like peptide 2 (GLP-2). [] It is classified as a peptide drug and is specifically designed to be resistant to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). [] This resistance allows teduglutide to exert prolonged intestinotrophic effects compared to native GLP-2. [] In scientific research, teduglutide serves as a valuable tool for investigating the role of GLP-2 in intestinal growth, adaptation, and repair in various contexts, including short bowel syndrome, inflammatory bowel disease, and chemotherapy-induced mucositis. []
One method of synthesizing teduglutide involves a solid-phase peptide synthesis approach. [] This method utilizes two key fragments: a teduglutide sequence site No. 4-33 peptide resin fragment and a teduglutide sequence No. 1-3 peptide resin fragment. [] These fragments are synthesized separately and then coupled together using a suitable resin vector, resulting in a teduglutide resin. [] The final step involves cleaving the teduglutide from the resin and purifying it to obtain the pure product. [] This approach aims to minimize side reactions and racemization, thus enhancing the purity and yield of the synthesized teduglutide. []
Teduglutide is a 33-amino acid peptide. [] Circular dichroism spectropolarimetry analysis reveals that teduglutide primarily adopts an α-helical conformation, constituting over 50% of its structure. [] This helical structure is consistent with the expected conformation of a peptide exhibiting biological activity. [] Further structural characterization can be achieved through mass spectrometry, which allows for the identification of specific fragments resulting from cyanogen bromide cleavage or theoretical mass fragmentation patterns. [] These analyses provide insights into the sequence and structure of teduglutide, contributing to the understanding of its interactions and functionality. []
While specific chemical reactions involving teduglutide are not extensively detailed in the provided literature, its susceptibility to cyanogen bromide cleavage is highlighted in one study. [] This reaction specifically targets methionine residues within the peptide sequence, leading to the fragmentation of teduglutide into smaller peptides. [] The resulting fragments can then be analyzed using mass spectrometry to aid in structural characterization and confirmation of the peptide's sequence. []
Teduglutide exerts its intestinotrophic effects by binding to the glucagon-like peptide 2 receptor (GLP-2R). [] This binding triggers a signaling cascade that promotes the growth and proliferation of intestinal epithelial cells, leading to increased villus height and crypt depth. [] This expansion of the intestinal mucosa enhances the absorptive surface area of the small bowel, ultimately improving nutrient and fluid absorption. [, ] Additionally, teduglutide is believed to reduce gastric emptying and intestinal secretions, further contributing to improved intestinal function and absorption. [, , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9